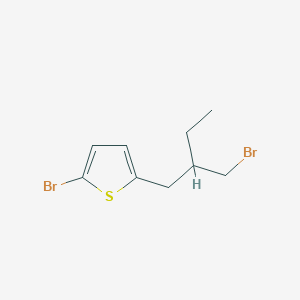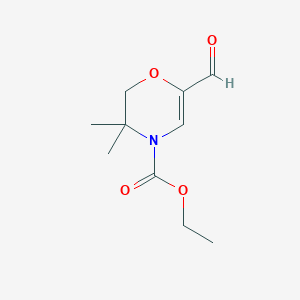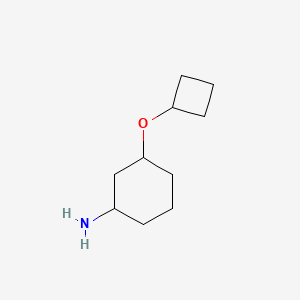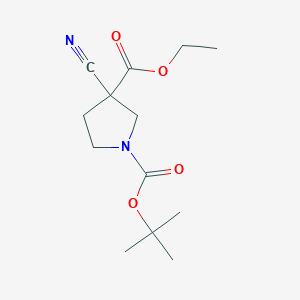![molecular formula C8H16Cl2N4O B13487113 [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)
[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C8H14N4O2HCl It is a derivative of oxolane and triazole, featuring a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Oxolane Ring Formation: The oxolane ring can be formed via a cyclization reaction involving diols and appropriate leaving groups under acidic conditions.
Methanamine Group Introduction: The methanamine group is introduced through a substitution reaction, where an amine group replaces a leaving group on the oxolane ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxides of the methanamine group.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its triazole ring can mimic natural substrates, making it useful in enzyme inhibition studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an antimicrobial or antiviral agent due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride
- [2-(5-methyl-4H-1,2,4-triazol-3-yl)tetrahydrofuran-3-yl]methanamine dihydrochloride
- [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanol dihydrochloride
Uniqueness
The uniqueness of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride lies in its specific combination of functional groups The presence of both the triazole and oxolane rings, along with the methanamine group, provides a versatile scaffold for chemical modifications
Propriétés
Formule moléculaire |
C8H16Cl2N4O |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
[2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-6(4-9)2-3-13-7;;/h6-7H,2-4,9H2,1H3,(H,10,11,12);2*1H |
Clé InChI |
SHVAVWJOOHWNKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C2C(CCO2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)




![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)







